(R)-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride
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Description
“®-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride” is a chemical compound with the molecular formula C9H17ClN2O . It has a CAS RN® 1349702-33-5 .
Molecular Structure Analysis
The molecular structure of “®-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride” consists of a cyclobutyl ring attached to a pyrrolidine ring via a methanone group . The pyrrolidine ring carries an amino group at the 3-position .
Chemical Reactions Analysis
Cyclobutanes, such as “®-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride”, are highly reactive due to the strain in the four-membered ring . They can undergo a variety of addition, rearrangement, and insertion reactions, providing access to a wide range of complex molecular scaffolds .
Future Directions
The future directions for research on “®-(3-Aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride” and similar compounds could include the development of more practical routes for their synthesis , the exploration of their potential as bioisosteres , and the investigation of their potential applications in the treatment of various diseases .
Properties
IUPAC Name |
[(3R)-3-aminopyrrolidin-1-yl]-cyclobutylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c10-8-4-5-11(6-8)9(12)7-2-1-3-7;/h7-8H,1-6,10H2;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMXGMNUMNBEDE-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C(=O)N2CC[C@H](C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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